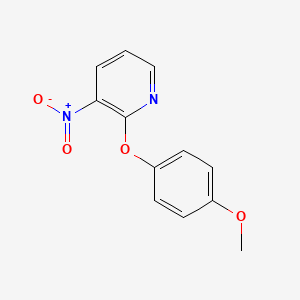

2-(4-Methoxyphenoxy)-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-17-9-4-6-10(7-5-9)18-12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWDAVSBLSUVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379348 | |

| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727040 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76893-48-6 | |

| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, spectroscopic characterization, and potential applications, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

2-(4-Methoxyphenoxy)-3-nitropyridine is a diaryl ether with the chemical formula C₁₂H₁₀N₂O₄ and a molecular weight of 246.22 g/mol . Its structure comprises a pyridine ring substituted with a nitro group at the 3-position and a 4-methoxyphenoxy group at the 2-position.

Key Structural Features:

-

Orthogonal Conformation: X-ray crystallographic studies have revealed that the pyridine and benzene rings in 2-(4-Methoxyphenoxy)-3-nitropyridine are nearly orthogonal to each other, with a dihedral angle of approximately 86.69°. This twisted conformation is a significant feature that influences the molecule's electronic properties and intermolecular interactions.

-

Non-coplanar Substituents: The nitro and methoxy groups are not coplanar with their respective aromatic rings. This deviation from planarity can impact the molecule's reactivity and biological activity.

-

Intermolecular Interactions: In the solid state, the crystal structure is stabilized by C-H···π and N-O···π interactions. These non-covalent interactions play a crucial role in the molecular packing and overall stability of the crystalline form.

Physicochemical Properties Summary:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₄ | [1] |

| Molecular Weight | 246.22 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Dihedral Angle (Pyridine-Benzene) | 86.69 (11)° | [1] |

Synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine

The primary synthetic route to 2-(4-Methoxyphenoxy)-3-nitropyridine is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established method involves the reaction of a phenoxide with an activated halo-pyridine.

Reaction Mechanism

The synthesis proceeds via a classic SₙAr mechanism. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position towards nucleophilic attack. The lone pair of electrons on the oxygen atom of the 4-methoxyphenoxide ion attacks the electron-deficient carbon at the 2-position of 2-chloro-3-nitropyridine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the departure of the chloride leaving group, yielding the final product.

Caption: Potential reactivity pathways for 2-(4-Methoxyphenoxy)-3-nitropyridine.

Potential Applications in Drug Development and Materials Science

While specific biological studies on 2-(4-Methoxyphenoxy)-3-nitropyridine are limited, the broader class of nitropyridine and phenoxypyridine derivatives has shown significant promise in medicinal chemistry.

-

Antimicrobial and Antiprotozoal Activity: Several studies have reported the synthesis of phenoxypyridine derivatives with pronounced antiprotozoal activity. The presence of a nitro group at the 3-position of the pyridine ring has been shown to be a key feature for this activity.

-

Anticancer Potential: The pyridine scaffold is a common motif in many anticancer drugs. Derivatives of 2-phenoxypyridine have been investigated as potential anticancer agents, with some compounds showing promising activity against various cancer cell lines. The ability to functionalize the molecule, for example by reducing the nitro group to an amine, opens up possibilities for creating a diverse library of compounds for screening.

-

Materials Science: The unique electronic and structural properties of diaryl ethers, particularly their thermal and chemical stability, make them interesting candidates for applications in materials science, such as in the development of high-performance polymers and organic light-emitting diodes (OLEDs).

Conclusion

2-(4-Methoxyphenoxy)-3-nitropyridine is a readily accessible and structurally interesting molecule. Its synthesis via nucleophilic aromatic substitution is straightforward, and its orthogonal conformation provides a unique three-dimensional structure. While detailed spectroscopic and biological data for this specific compound are yet to be extensively reported, the known reactivity of the nitropyridine and phenoxyether moieties, coupled with the biological activities observed in related compounds, suggests that 2-(4-Methoxyphenoxy)-3-nitropyridine is a valuable scaffold for further investigation in both medicinal chemistry and materials science. Future research should focus on a more detailed characterization of its physicochemical properties and a thorough evaluation of its biological activity profile.

References

-

Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428. [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-3-nitropyridine, a molecule of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, properties, synthesis, and potential applications, offering insights grounded in established scientific principles and available data.

Molecular Identity and Physicochemical Properties

2-(4-Methoxyphenoxy)-3-nitropyridine is a diaryl ether derivative characterized by a nitropyridine ring linked to a methoxy-substituted benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that are of interest for further chemical exploration and potential biological activity.

Molecular Formula: C₁₂H₁₀N₂O₄[1]

Structural Characteristics

The molecular structure of 2-(4-Methoxyphenoxy)-3-nitropyridine has been elucidated by X-ray crystallography. Key structural features include:

-

Orthogonal Ring Orientation: The pyridine and benzene rings are nearly orthogonal to each other, with a dihedral angle of approximately 86.69°.[1] This spatial arrangement is a critical determinant of the molecule's overall shape and how it may interact with biological macromolecules.

-

Non-coplanar Substituents: Both the nitro group and the methoxy group are not perfectly coplanar with their respective aromatic rings.[1] This deviation from planarity can influence the molecule's electronic properties and intermolecular interactions.

-

Intermolecular Interactions: In the crystalline state, the structure is stabilized by C—H⋯π and N—O⋯π interactions, which contribute to the formation of supramolecular layers.[1]

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, we can summarize its known properties and provide predicted values based on its structure.

| Property | Value/Prediction | Source/Method |

| Molecular Weight | 246.22 g/mol | [1] |

| Appearance | Colorless blocks (from chloroform) | [1] |

| Melting Point | Predicted: ~160-170 °C | Based on related structures like 2-Amino-3-nitropyridine (163-165 °C). |

| Solubility | Soluble in chloroform. Predicted to be soluble in other organic solvents like DMSO, DMF, and acetone. Sparingly soluble in water. | [1] Based on general solubility of related aromatic ethers. |

| pKa (predicted) | ~2.5 (for the pyridine nitrogen) | Based on the electron-withdrawing nature of the nitro group and the phenoxy substituent. |

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 2-(4-Methoxyphenoxy)-3-nitropyridine, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds. These predictions are intended to aid in the identification and characterization of the molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals:

-

Methoxyphenyl Protons: Two doublets in the aromatic region (approximately δ 6.9-7.2 ppm), corresponding to the four protons on the methoxy-substituted benzene ring.

-

Nitropyridine Protons: Three signals in the downfield aromatic region (approximately δ 7.0-8.5 ppm), corresponding to the three protons on the nitropyridine ring. The proton adjacent to the nitro group would be the most deshielded.

-

Methoxy Protons: A singlet at approximately δ 3.8 ppm, corresponding to the three protons of the methoxy group.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit 12 distinct signals corresponding to the carbon atoms in the molecule. Key predicted chemical shifts include:

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons attached to the nitro group and the ether oxygen would be significantly shifted.

-

Methoxy Carbon: A signal at approximately δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O-C Stretching (Ether Linkage): A strong band in the region of 1250-1000 cm⁻¹.

-

C=N and C=C Stretching (Aromatic Rings): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H Stretching (Aromatic and Methyl): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 246. Fragmentation would likely involve cleavage of the ether bond and loss of the nitro group.

Synthesis and Purification

A published method for the synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine involves a nucleophilic aromatic substitution reaction.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(4-Methoxyphenoxy)-3-nitropyridine.

Detailed Experimental Protocol

This protocol is an expanded version based on the published procedure.[1]

Materials:

-

4-Methoxyphenol

-

Sodium hydroxide

-

2-Chloro-3-nitropyridine

-

Deionized water

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, combine 4-methoxyphenol (1.0 eq) and sodium hydroxide (1.0 eq) with a minimal amount of water.

-

Solvent Removal: Heat the mixture gently under reduced pressure to evaporate the water, yielding the sodium 4-methoxyphenoxide as a paste.

-

Nucleophilic Substitution: To the flask containing the phenoxide, add 2-chloro-3-nitropyridine (1.0 eq).

-

Reaction: Heat the reaction mixture to 150-160 °C (423–433 K) and maintain this temperature for 5 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dissolve the reaction product in deionized water.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with chloroform.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield well-shaped colorless blocks of 2-(4-Methoxyphenoxy)-3-nitropyridine.[1]

Self-Validation: The purity of the final product should be assessed by TLC, melting point determination, and spectroscopic analysis (NMR, IR, MS). The obtained data should be consistent with the expected structure.

Potential Applications in Drug Discovery and Research

While specific biological activities for 2-(4-Methoxyphenoxy)-3-nitropyridine have not been extensively reported, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

Anticancer Research

Nitropyridine derivatives have been investigated as potential anticancer agents.[2] Some analogues have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis.[2][3] The mechanism of action for some nitropyridines involves the inhibition of tubulin polymerization by binding to the colchicine site.[3] Furthermore, other pyridine derivatives have been identified as inhibitors of key signaling pathways in cancer, such as those involving VEGFR-2.[4]

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. The structural arrangement of 2-(4-Methoxyphenoxy)-3-nitropyridine could serve as a starting point for the design of inhibitors targeting specific kinases involved in disease pathways.

Fluorescence Properties

The synthesis and characterization of this compound were initially investigated in the context of studying the fluorescence properties of related N-heterocycle derivatives.[1] This suggests potential applications in the development of fluorescent probes for biological imaging or as scaffolds for fluorescent dyes.

Experimental Assays for Biological Evaluation

For researchers interested in exploring the biological potential of 2-(4-Methoxyphenoxy)-3-nitropyridine, a number of in vitro assays would be relevant.

Workflow for In Vitro Evaluation:

Caption: A general workflow for the in vitro biological evaluation of the title compound.

Detailed Protocol: Cytotoxicity Screening (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-(4-Methoxyphenoxy)-3-nitropyridine (typically from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion

2-(4-Methoxyphenoxy)-3-nitropyridine is a well-characterized molecule with a defined three-dimensional structure. While its full physicochemical and biological profile is yet to be extensively explored, its structural features make it an interesting candidate for further investigation in medicinal chemistry, particularly in the areas of anticancer drug discovery and the development of fluorescent probes. The synthetic route to this compound is straightforward, allowing for its accessibility for research purposes. This guide provides a solid foundation of the current knowledge on this compound and outlines potential avenues for future research.

References

-

Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428. [Link]

-

Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0307153. [Link]

-

Al-Ostoot, F. H., et al. (2022). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 24(3), 304. [Link]

-

Nasir, S. B., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]

Sources

- 1. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsat.org [ijsat.org]

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine (CAS No. 76893-48-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-3-nitropyridine, a key heterocyclic building block. The document details its chemical identity, physicochemical properties, a field-proven synthesis protocol, and an analysis of its chemical reactivity. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of heterocyclic chemistry. Furthermore, this guide explores the compound's potential for subsequent chemical transformations, particularly the reduction of its nitro group, which unlocks pathways to diverse molecular scaffolds relevant to medicinal chemistry and materials science. All information is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Chemical Identity and Physicochemical Properties

2-(4-Methoxyphenoxy)-3-nitropyridine is a substituted nitropyridine derivative. The presence of the electron-withdrawing nitro group and the phenoxy ether linkage defines its chemical behavior, making it a valuable intermediate in synthetic chemistry. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 76893-48-6 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₄ | [2] |

| Molecular Weight | 246.22 g/mol | [2] |

| Appearance | Colorless blocks | [2] |

Structural & Crystallographic Data: X-ray crystallography reveals that the pyridine and benzene rings are nearly orthogonal, with a dihedral angle of approximately 86.69°. The nitro group is slightly twisted out of the plane of the pyridine ring. This orthogonal arrangement minimizes steric hindrance between the two aromatic systems.[2]

Synthesis Protocol and Mechanism

The synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine is reliably achieved through the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 4-methoxyphenol.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: The phenoxide, generated in situ from 4-methoxyphenol and a base, acts as the nucleophile. It attacks the electron-deficient carbon atom (C2) of the pyridine ring, which is activated by the potent electron-withdrawing effect of the adjacent nitro group. This attack temporarily breaks the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: Aromaticity is restored as the chloride ion, a good leaving group, is eliminated from the Meisenheimer complex, yielding the final ether product.

The diagram below illustrates the SNAr mechanism.

Sources

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document delves into the compound's discovery and historical context, detailing its synthesis through nucleophilic aromatic substitution. A thorough examination of the reaction mechanism, a detailed experimental protocol, and key characterization data are presented. This guide serves as a valuable resource for researchers working with phenoxypyridine derivatives and those interested in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of the Phenoxypyridine Scaffold

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When combined with a phenoxy moiety, the resulting phenoxypyridine core offers a versatile platform for developing novel therapeutic agents. These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a nitro group to the pyridine ring, as seen in 2-(4-Methoxyphenoxy)-3-nitropyridine, further modulates the electronic and steric properties of the molecule, opening avenues for the exploration of new chemical space and potential therapeutic applications. A related compound, 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridine, has shown promising cytotoxic activity against a panel of human tumor cell lines, highlighting the potential of this structural class in oncology research.[2]

Discovery and Historical Context

The synthesis and detailed characterization of 2-(4-Methoxyphenoxy)-3-nitropyridine were described in a 2010 publication by Nasir, Abdullah, and colleagues.[3] Their work focused on the structural chemistry of N-heterocycle derivatives with potential fluorescence properties.[3] While this publication provides a definitive modern synthesis and in-depth crystallographic analysis, the fundamental chemistry underlying its formation, namely nucleophilic aromatic substitution on an electron-deficient pyridine ring, has been a cornerstone of heterocyclic chemistry for many decades.

The history of pyridine synthesis dates back to the 19th century, with significant advancements in the functionalization of the pyridine ring occurring throughout the 20th century.[4] The synthesis of nitropyridines, in particular, has been extensively studied, with various methods developed for their preparation.[5][6] The synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine can be seen as a logical extension of this rich history, applying established synthetic principles to create a novel compound with potential for further investigation.

Synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine

The primary and most direct route to 2-(4-Methoxyphenoxy)-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a suitable leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile.

Reaction Mechanism

The synthesis proceeds via the addition of the 4-methoxyphenoxide ion to the electron-deficient C2 position of the 2-chloro-3-nitropyridine ring. The electron-withdrawing nitro group at the 3-position, along with the inherent electron-deficient nature of the pyridine ring, activates the ring towards nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to yield the final product.

Caption: Mechanism of the SNAr reaction for the synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine.

Experimental Protocol

The following protocol is adapted from the work of Nasir et al. (2010).[3][7]

Materials:

-

4-Methoxyphenol

-

Sodium hydroxide

-

2-Chloro-3-nitropyridine

-

Chloroform

-

Sodium sulfate

-

Deionized water

Procedure:

-

In a suitable reaction vessel, mix 4-methoxyphenol (1.19 g, 9.6 mmol) with sodium hydroxide (0.384 g, 9.6 mmol) in a few drops of water.

-

Gently heat the mixture to evaporate the water, resulting in a paste of sodium 4-methoxyphenoxide.

-

To this paste, add 2-chloro-3-nitropyridine (1.49 g, 9.6 mmol).

-

Heat the reaction mixture at 150-160 °C (423–433 K) for 5 hours.

-

After cooling to room temperature, dissolve the product in water.

-

Extract the aqueous solution with chloroform (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization to obtain well-shaped colorless blocks.

Physicochemical Properties and Characterization

2-(4-Methoxyphenoxy)-3-nitropyridine is a crystalline solid. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₄ | [3] |

| Molecular Weight | 246.22 g/mol | [3] |

| Appearance | Colorless blocks | [3][7] |

| Crystal System | Orthorhombic | [7] |

| Space Group | P b c a | [7] |

| Dihedral Angle (Pyridine-Benzene) | 86.69 (11)° | [3] |

The crystal structure analysis reveals that the pyridine and benzene rings are nearly orthogonal to each other.[3] This spatial arrangement is a key structural feature of the molecule.

Applications and Future Directions

The 2-phenoxypyridine scaffold is of significant interest in medicinal chemistry.[1][8] The structural motif of 2-(4-Methoxyphenoxy)-3-nitropyridine, with its specific substitution pattern, presents several opportunities for further research and development:

-

Drug Discovery: The compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities. The nitro group can be reduced to an amino group, which can then be further functionalized to create libraries of novel compounds for biological screening.

-

Materials Science: The fluorescence properties of related compounds suggest that 2-(4-Methoxyphenoxy)-3-nitropyridine could be explored for applications in materials science, such as in the development of novel dyes or sensors.[3]

-

Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry. The biological activity of this compound and its derivatives could be investigated for potential herbicidal or fungicidal properties.

Conclusion

2-(4-Methoxyphenoxy)-3-nitropyridine is a fascinating heterocyclic compound with a straightforward and efficient synthesis. While its specific discovery is most clearly documented in the 21st century, its synthesis is rooted in the well-established principles of nucleophilic aromatic substitution on pyridines. The detailed characterization of this molecule provides a solid foundation for its use as a building block in the synthesis of more complex and potentially bioactive molecules. This technical guide provides researchers with the necessary information to synthesize, understand, and further explore the potential of this and related phenoxypyridine derivatives in various scientific disciplines.

References

-

Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2258. [Link]

- Disha Pharmaceutical Group Shandong Disha Pharmaceutical Co Ltd, Disha Pharmaceutical Group Co Ltd, Weihai Disu Pharmaceutical Co Ltd. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.

-

Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2258. [Link]

-

Nasir, S. B., Abdullah, Z., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2627. [Link]

-

Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(9), x250779. [Link]

- Jubilant Organosys Ltd. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.

- Jiangsu Boshier Technology Co Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.

-

Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

-

Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474. [Link]

-

Sandeep, S., & Sandhu, G. (2023). Phenazopyridine. In StatPearls. StatPearls Publishing. [Link]

-

Nguyen, T. H., Nguyen, T. K. T., Le, T. H., Nguyen, H. T., Nguyen, T. T. H., Nguyen, T. D., & Tran, T. D. (2021). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 26(11), 3296. [Link]

-

Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]

-

Wikipedia contributors. (2024). Phenazopyridine. In Wikipedia, The Free Encyclopedia. [Link]

-

Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current topics in medicinal chemistry, 16(28), 3274–3302. [Link]

-

PubChem. (n.d.). Phenazopyridine. National Center for Biotechnology Information. [Link]

-

Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]

- Boehringer Ingelheim Pharmaceuticals Inc. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.

-

Kishbaugh, T. L. S. (2016). Pyridines and Imidazaopyridines With Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]

- Zhejiang University Of Technology. (2021). Preparation method of R-(+)-2-(4-hydroxyphenoxy)propionic acid. CN112745221A.

- Hetero Research Foundation. (2010).

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

Sources

- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Sci-Hub. Nitropyridines, their synthesis and reactions / Journal of Heterocyclic Chemistry, 2005 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(4-Methoxyphenoxy)-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-methoxyphenoxy)-3-nitropyridine, a key intermediate in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely available in the public domain, this document serves as a practical guide for its analysis. It outlines detailed protocols for acquiring ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. Furthermore, it offers an in-depth interpretation of the expected spectroscopic data, drawing on established principles and comparative analysis with structurally related compounds. This guide is designed to equip researchers with the necessary tools to confidently identify and characterize 2-(4-methoxyphenoxy)-3-nitropyridine in a laboratory setting.

Introduction: The Significance of Spectroscopic Analysis

2-(4-Methoxyphenoxy)-3-nitropyridine (C₁₂H₁₀N₂O₄, Molar Mass: 246.22 g/mol ) is a heterocyclic compound with potential applications in the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its chemical structure, featuring a substituted pyridine ring linked to a methoxyphenoxy moiety, gives rise to a unique electronic and steric profile that warrants detailed investigation.

Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of newly synthesized molecules like 2-(4-methoxyphenoxy)-3-nitropyridine. Each technique provides a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.

-

Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns.

-

Infrared (IR) spectroscopy identifies the functional groups present in the molecule.

This guide will systematically explore each of these techniques in the context of characterizing the title compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-(4-methoxyphenoxy)-3-nitropyridine is presented below. Understanding the arrangement of atoms and functional groups is crucial for predicting and interpreting its spectroscopic data.

Figure 3. Workflow for acquiring ¹³C NMR data.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The spectrum will show ten signals in the aromatic region (114-162 ppm), corresponding to the twelve aromatic carbons (with two pairs being chemically equivalent). The carbons directly attached to electronegative atoms (oxygen and nitrogen) will be the most deshielded. C-2, C-6, C-1', and C-4' are expected to have the highest chemical shifts.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the upfield region, around 55-56 ppm.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 246.06 | Molecular Ion |

| [M+H]⁺ | 247.07 | Protonated Molecular Ion (in ESI) |

| [M-NO₂]⁺ | 200.07 | Loss of nitro group |

| [C₇H₇O₂]⁺ | 123.04 | 4-methoxyphenoxy cation |

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 4. Workflow for acquiring mass spectrometry data.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The most critical piece of information is the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the compound. For 2-(4-methoxyphenoxy)-3-nitropyridine, this should be observed at an m/z of approximately 246 or 247.

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule would include the loss of the nitro group (-NO₂) and cleavage of the ether linkage, leading to fragments corresponding to the 3-nitropyridine and 4-methoxyphenoxy moieties.

Infrared (IR) Spectroscopy

Predicted Infrared Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C-H stretch (alkane) | 3000 - 2850 | Medium |

| Asymmetric NO₂ stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ stretch | 1360 - 1330 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-O-C stretch (ether) | 1270 - 1200 | Strong |

| C-N stretch | 1350 - 1250 | Medium |

Experimental Protocol for IR Data Acquisition

Sources

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine and its Structural Analogues as Potential Therapeutic Agents

Abstract

The 2-(4-methoxyphenoxy)-3-nitropyridine scaffold has emerged as a promising chemotype in the landscape of modern drug discovery. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, structural characteristics, and biological activities of this class of compounds. We will delve into the nuances of their mechanism of action, with a particular focus on their potential as microtubule-targeting agents, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is designed to be a practical resource, offering detailed experimental protocols and field-proven insights to accelerate research and development in this exciting area of medicinal chemistry.

Introduction: The Emergence of Diaryl Ethers in Oncology

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. When combined with a phenoxy moiety, it forms a diaryl ether linkage that offers a balance of rigidity and conformational flexibility, ideal for interaction with biological targets. The introduction of a nitro group at the 3-position of the pyridine ring significantly influences the molecule's electronic and steric properties, often enhancing its biological activity.

Recent studies have highlighted the potent cytotoxic effects of 3-nitropyridine analogues against a range of cancer cell lines, suggesting a selective activity against rapidly dividing cells.[2] This guide will focus on the 2-(4-methoxyphenoxy)-3-nitropyridine core, exploring its synthesis and the derivatization strategies that can be employed to modulate its pharmacological profile.

Synthesis and Characterization of 2-(4-Methoxyphenoxy)-3-nitropyridine Analogues

The primary synthetic route to 2-(4-methoxyphenoxy)-3-nitropyridine and its analogues is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitro group, to facilitate the displacement of a leaving group at the 2-position by a phenoxide nucleophile.

Core Synthesis: The Williamson Ether Synthesis Adaptation

The formation of the diaryl ether bond is a variation of the classic Williamson ether synthesis.[1] The general reaction involves the coupling of a substituted phenol with a 2-halo-3-nitropyridine.

Reaction Scheme:

Caption: General scheme for the synthesis of 2-(phenoxy)-3-nitropyridine analogues.

A typical and effective starting material is 2-chloro-3-nitropyridine, which is commercially available. The choice of base and solvent is critical for reaction efficiency. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often used to deprotonate the phenol, while polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate the SNAr reaction.[3]

Derivatization Strategies for SAR Studies

To explore the structure-activity relationship (SAR), systematic modifications of both the phenoxy and pyridine rings are essential.

-

Phenoxy Ring Modifications: A variety of substituted phenols can be employed to probe the effect of electronics and sterics on biological activity. This includes phenols bearing electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, nitro).

-

Pyridine Ring Modifications: While the 3-nitro group is often considered a key pharmacophoric feature, modifications at other positions of the pyridine ring can be explored. This may involve the introduction of additional substituents or the synthesis of analogues with alternative heterocyclic cores.

Biological Activity and Mechanism of Action

A growing body of evidence suggests that 3-nitropyridine analogues exert their potent anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.[2]

Cytotoxicity Against Cancer Cell Lines

Structural analogues of 2-(4-methoxyphenoxy)-3-nitropyridine have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines. This activity is often observed in the nanomolar to low micromolar range.[2] The evaluation of cytotoxicity is a crucial first step in assessing the therapeutic potential of these compounds.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly and disassembly are essential for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest and apoptosis. Several studies have shown that pyridine derivatives can inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[4][5]

Signaling Pathway:

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

The inhibition of tubulin polymerization can be quantified using in vitro assays that monitor the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.

Structure-Activity Relationship (SAR) Studies

The therapeutic index and potency of 2-(4-methoxyphenoxy)-3-nitropyridine analogues are highly dependent on their substitution patterns. A systematic analysis of SAR provides invaluable insights for the rational design of more effective and selective drug candidates.

| Compound | Phenoxy Ring Substituent (R) | Pyridine Ring Substituent (X) | Cytotoxicity (IC50, µM) | Reference |

| I | 4-OCH₃ | H | Data not available | Core Compound |

| II | 4-Cl | H | 3.6 - 3.0 (A549, H460, HT-29) | [6] |

| III | 4-NO₂ | H | Data not available | [7] |

| IV | 3,5-di-OCH₃ | H | Data not available | [6] |

Key SAR Insights:

-

Phenoxy Ring: The nature and position of substituents on the phenoxy ring have a profound impact on activity. Electron-withdrawing groups, such as halogens, at the para-position can enhance cytotoxicity.[6] The presence of methoxy groups is also a common feature in potent tubulin inhibitors, suggesting their involvement in key binding interactions.[8]

-

Pyridine Ring: The 3-nitro group is generally considered crucial for activity, likely due to its electron-withdrawing nature which activates the pyridine ring for nucleophilic attack and may also participate in hydrogen bonding with the target protein.

-

Diaryl Ether Linkage: The oxygen bridge provides a degree of conformational constraint that is often beneficial for binding to the colchicine site of tubulin.

Experimental Protocols

To ensure the reproducibility and reliability of research in this area, this section provides detailed, step-by-step protocols for key experiments.

Synthesis Protocol: 2-(4-Methoxyphenoxy)-3-nitropyridine

This protocol is adapted from established procedures for nucleophilic aromatic substitution on chloronitropyridine derivatives.[9]

Materials:

-

4-Methoxyphenol

-

2-Chloro-3-nitropyridine

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

-

Nucleophilic Substitution: Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[4][10][11][12][13]

Workflow:

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. Nitropyridines: Their Synthesis and Reactions / ChemInform, 2004 [sci-hub.box]

- 13. researchgate.net [researchgate.net]

Unlocking the Potential of 2-(4-Methoxyphenoxy)-3-nitropyridine: A Technical Guide to Emerging Research Areas

Abstract

The heterocyclic scaffold of pyridine is a cornerstone in medicinal chemistry and materials science. Within this vast chemical space, 2-(4-Methoxyphenoxy)-3-nitropyridine stands out as a molecule of significant untapped potential. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group, the electron-donating methoxyphenoxy moiety, and the inherent reactivity of the pyridine ring, make it a compelling starting point for novel therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of promising research avenues for 2-(4-Methoxyphenoxy)-3-nitropyridine, targeting researchers, scientists, and drug development professionals. We will delve into its potential as a scaffold for kinase inhibitors in oncology and immunology, and as a precursor for innovative fluorescent probes for detecting enzymatic activity. This guide will provide not only the conceptual framework for these research directions but also detailed, actionable experimental protocols to empower scientific inquiry and accelerate discovery.

Introduction: The Strategic Value of the 2-(4-Methoxyphenoxy)-3-nitropyridine Scaffold

2-(4-Methoxyphenoxy)-3-nitropyridine is a crystalline solid whose synthesis and structure have been previously described.[1][2] The molecule is characterized by a nearly orthogonal arrangement of its pyridine and benzene rings.[1][2][3] This distinct three-dimensional conformation, coupled with its electronic properties, provides a unique foundation for designing molecules with high specificity for biological targets.

The pyridine ring is a "privileged" structure in drug design, appearing in numerous approved pharmaceuticals.[4] The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the pyridine core, making it susceptible to nucleophilic substitution and a key precursor for the synthesis of other functional groups, such as amines.[5][6] Conversely, the methoxy group on the phenoxy ring is a common feature in many natural products and drugs, often enhancing target binding, improving physicochemical properties, and favorably influencing metabolic pathways.[7][8][9] The strategic combination of these functionalities in a single molecule presents a compelling case for its exploration in drug discovery and beyond.

This guide will illuminate two primary, high-potential research trajectories for 2-(4-Methoxyphenoxy)-3-nitropyridine:

-

Part A: Development of Novel Kinase Inhibitors

-

Part B: Design of a "Turn-On" Fluorescent Probe for Nitroreductase Detection

For each area, we will present the scientific rationale, detailed experimental workflows, and the necessary protocols to initiate and advance these lines of investigation.

Part A: A Scaffold for Next-Generation Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] The pyridine scaffold is a well-established framework for the development of kinase inhibitors.[1][10][12] The 2-phenoxypyridine motif, in particular, has been successfully employed in the design of potent inhibitors for various kinases.[12] We hypothesize that 2-(4-Methoxyphenoxy)-3-nitropyridine can serve as a foundational scaffold for the development of novel and selective kinase inhibitors, with a particular focus on the Janus kinase (JAK) family and Bruton's tyrosine kinase (BTK).

A.1. Rationale for Targeting JAK and BTK

The choice of JAK and BTK as initial targets is based on the following strategic considerations:

-

Structural Precedent: Many existing JAK and BTK inhibitors feature heterocyclic cores, including pyridine and pyrimidine, that engage in crucial hydrogen bonding interactions with the kinase hinge region.[3][13][14][15][16][17][18][19][20]

-

Bioisosteric Potential: The 3-nitro group can be readily reduced to a 3-amino group, a common pharmacophore in kinase inhibitors that often forms a key hydrogen bond with the kinase hinge.[1] This transformation allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents on the amino group.

-

Favorable Physicochemical Properties: The methoxyphenoxy group can contribute to favorable hydrophobic interactions in the ATP-binding pocket and can be a handle for optimizing pharmacokinetic properties.[7]

A.2. Proposed Research Workflow

The development of 2-(4-Methoxyphenoxy)-3-nitropyridine as a kinase inhibitor scaffold will follow a structured, multi-step approach.

Caption: Proposed workflow for developing kinase inhibitors.

A.3. Detailed Experimental Protocols

This protocol describes the reduction of the nitro group of the parent compound to an amine, which is a crucial intermediate for further derivatization.

Materials:

-

2-(4-Methoxyphenoxy)-3-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(4-Methoxyphenoxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-(4-Methoxyphenoxy)-3-aminopyridine.

Molecular docking will be employed to predict the binding modes of our lead compound and its analogs within the ATP-binding sites of JAK1, JAK2, JAK3, and BTK.[2][15][21][22][23][24]

Software:

-

Molecular modeling software such as Schrödinger Maestro, MOE (Molecular Operating Environment), or open-source alternatives like AutoDock Vina.[4][5][25][26][27]

Procedure:

-

Protein Preparation: Obtain the crystal structures of the target kinases (e.g., from the Protein Data Bank - PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Ligand Preparation: Generate 3D structures of 2-(4-Methoxyphenoxy)-3-aminopyridine and its proposed derivatives. Assign correct protonation states and generate low-energy conformations.

-

Docking: Perform docking calculations to predict the binding pose and affinity of the ligands within the active site of the kinases.

-

Analysis: Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. Use the docking scores to prioritize compounds for synthesis.

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinases.[11][28][29][30][31]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and BTK enzymes

-

Suitable peptide substrate for each kinase

-

Adenosine triphosphate (ATP)

-

Synthesized inhibitor compounds

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

| Compound | Target Kinase | Predicted IC₅₀ (nM) |

| 2-(4-Methoxyphenoxy)-3-aminopyridine | JAK1 | To be determined |

| Derivative 1 | JAK1 | To be determined |

| Derivative 2 | JAK1 | To be determined |

| 2-(4-Methoxyphenoxy)-3-aminopyridine | JAK2 | To be determined |

| Derivative 1 | JAK2 | To be determined |

| Derivative 2 | JAK2 | To be determined |

| 2-(4-Methoxyphenoxy)-3-aminopyridine | JAK3 | To be determined |

| Derivative 1 | JAK3 | To be determined |

| Derivative 2 | JAK3 | To be determined |

| 2-(4-Methoxyphenoxy)-3-aminopyridine | BTK | To be determined |

| Derivative 1 | BTK | To be determined |

| Derivative 2 | BTK | To be determined |

| Table 1: Example of a data summary table for in vitro kinase inhibition assays. |

Part B: A "Turn-On" Fluorescent Probe for Nitroreductase Detection

Nitroreductases are enzymes that are overexpressed in hypoxic (low oxygen) environments, which are characteristic of many solid tumors.[10][12][22][32][33] This makes nitroreductase a valuable biomarker for cancer diagnosis and for monitoring the tumor microenvironment. We propose the development of a "turn-on" fluorescent probe based on the 2-(4-Methoxyphenoxy)-3-nitropyridine scaffold for the sensitive and selective detection of nitroreductase activity.

B.1. Design Rationale and Mechanism of Action

The proposed fluorescent probe will leverage the enzymatic reduction of the nitro group to an amino group by nitroreductase. This transformation will induce a significant change in the electronic properties of the molecule, leading to a "turn-on" of fluorescence.

Caption: Proposed mechanism of the fluorescent probe.

The 3-nitropyridine moiety will act as a fluorescence quencher through a photoinduced electron transfer (PeT) mechanism. Upon reduction to the 3-aminopyridine by nitroreductase, the PeT process will be inhibited, resulting in a significant increase in fluorescence intensity.

B.2. Proposed Research Workflow

The development and validation of the fluorescent probe will involve the following steps:

Caption: Workflow for the development of a fluorescent probe.

B.3. Detailed Experimental Protocols

The synthesis of the probe itself follows established procedures.[1]

Materials:

-

2-Chloro-3-nitropyridine

-

4-Methoxyphenol

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a paste of 4-methoxyphenol and sodium hydroxide in a minimal amount of water.

-

Evaporate the water.

-

Heat the paste with 2-chloro-3-nitropyridine at 150-160°C for 5 hours.

-

Dissolve the product in water and extract with chloroform.

-

Dry the chloroform phase over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the product.

This protocol details the measurement of the probe's fluorescent response to nitroreductase activity.[2][24][34][35][]

Materials:

-

2-(4-Methoxyphenoxy)-3-nitropyridine (the probe)

-

Recombinant nitroreductase

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a stock solution of the probe in DMSO.

-

In a cuvette, prepare a solution of the probe in PBS buffer.

-

Add NADH to the cuvette.

-

Record the initial fluorescence spectrum of the solution.

-

Add a known amount of nitroreductase to the cuvette to initiate the reaction.

-

Record the fluorescence spectra at regular time intervals.

-

Analyze the change in fluorescence intensity over time to determine the reaction kinetics.

| Parameter | Value |

| Excitation Wavelength (λex) | To be determined |

| Emission Wavelength (λem) | To be determined |

| Quantum Yield (Φ) of the probe | To be determined |

| Quantum Yield (Φ) of the product | To be determined |

| Limit of Detection (LOD) for Nitroreductase | To be determined |

| Table 2: Example of a data summary table for photophysical characterization. |

Future Directions and Conclusion

The research avenues outlined in this technical guide represent just the initial steps in unlocking the full potential of 2-(4-Methoxyphenoxy)-3-nitropyridine. The modular nature of this scaffold allows for extensive chemical modifications to fine-tune its properties for a wide range of applications.

In the realm of kinase inhibitors, further optimization of the lead compounds through medicinal chemistry efforts, guided by SAR and computational modeling, could lead to the development of highly potent and selective clinical candidates. In the field of diagnostics, the fluorescent probe concept can be expanded to detect other enzymes or biomarkers by modifying the recognition moiety.

References

-

Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

-

The role of the methoxy group in approved drugs. [Link]

-

Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. [Link]

-

How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]

-

What is the role of bioisosterism in drug design?. [Link]

-

Directory of in silico Drug Design tools. [Link]

-

A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

2-(4-Methoxyphenoxy)-3-nitropyridine. [Link]

-

Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. [Link]

-

Computational Platform for Molecular Discovery & Design. [Link]

-

Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. [Link]

-

Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. [Link]

-

Contemporary Computational Applications and Tools in Drug Discovery. [Link]

-

The role of the methoxy group in approved drugs. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

Computational Chemistry | Computer Aided Drug Design. [Link]

-

Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. [Link]

-

Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe, 7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one. [Link]

-

A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

- Method for preparing 3-aminopyridines

-

Microplate Enzyme Assay Using Fluorescence Original Reference. [Link]

-

Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. [Link]

-

(A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... [Link]

-

2-(4-Methoxyphenoxy)-3-nitropyridine. [Link]

-

Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

-

Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]

-

In vitro kinase assay v1. [Link]

-

Graphviz tutorial. [Link]

-

Graphviz. [Link]

-

A Quick Introduction to Graphviz. [Link]

-

BTK inhibitor 16 [PMID: 30122225]. [Link]

-

Bruton's Tyrosine Kinase Inhibitors: Recent Updates. [Link]

-

List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

Graphviz Examples and Tutorial. [Link]

-

Overview of Bruton's tyrosine kinase (BTK) inhibitors in chronic lymphocytic leukemia. [Link]

- Process for the preparation of 2-nitro-3-aminopyridine, and the intermedi

-

User Guide — graphviz 0.21 documentation. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. schrodinger.com [schrodinger.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. protocols.io [protocols.io]

- 12. Rational design of fluorescent probes for targeted in vivo nitroreductase visualization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BTK inhibitor 16 [PMID: 30122225] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. mdpi.com [mdpi.com]

- 19. drugs.com [drugs.com]

- 20. youtube.com [youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 24. jasco-global.com [jasco-global.com]

- 25. Directory of in silico Drug Design tools [click2drug.org]

- 26. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Computational Chemistry | Computer Aided Drug Design | Domainex [domainex.co.uk]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09512E [pubs.rsc.org]

- 34. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 35. nrel.colostate.edu [nrel.colostate.edu]

The Ascendancy of 2-Aryloxy-3-nitropyridines: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1] Among these, the 2-aryloxy-3-nitropyridine motif has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of this versatile chemical class, from its fundamental synthesis to its burgeoning role in modern drug discovery. We will delve into the nuances of its chemical properties, explore its diverse biological activities with a focus on kinase inhibition, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Synthetic Landscape: Crafting the 2-Aryloxy-3-nitropyridine Core

The primary and most efficient route to 2-aryloxy-3-nitropyridines is through nucleophilic aromatic substitution (SNAr). This reaction leverages the electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the 2-position highly susceptible to attack by nucleophiles, with a halogen, typically chlorine, serving as an excellent leaving group.[2]

A general and reliable method involves the reaction of 2-chloro-3-nitropyridine with a substituted phenol in the presence of a base. The choice of base and solvent can be tailored to the specific substrate, but the fundamental transformation remains consistent.

Diagram of the General Synthetic Scheme:

Caption: General synthetic route to 2-aryloxy-3-nitropyridines.

Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine

This protocol provides a step-by-step method for the synthesis of a representative 2-aryloxy-3-nitropyridine.[1]

Materials:

-

2-Chloro-3-nitropyridine

-

4-Methoxyphenol

-

Sodium hydroxide (NaOH)

-

Water

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, mix 4-methoxyphenol (1.19 g, 9.6 mmol) with sodium hydroxide (0.384 g, 9.6 mmol) in a minimal amount of water to form a paste.

-

Evaporate the water from the paste.

-

Add 2-chloro-3-nitropyridine (1.49 g, 9.4 mmol) to the dried paste.

-

Heat the reaction mixture at 150-160 °C for 5 hours.

-

After cooling, dissolve the resulting product in water.

-

Extract the aqueous solution with chloroform (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain colorless blocks of 2-(4-methoxyphenoxy)-3-nitropyridine.

A Spectrum of Biological Activity: Beyond a Simple Scaffold

The 2-aryloxy-3-nitropyridine core has been identified as a versatile pharmacophore, exhibiting a wide range of biological activities. This versatility stems from the ability to readily modify the aryl portion of the molecule, allowing for fine-tuning of its interaction with various biological targets.

Potent Anticancer Agents

A growing body of evidence highlights the potential of 2-aryloxy-3-nitropyridine derivatives as anticancer agents.[3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with impressive potency.

One notable example is the pyridine derivative, compound H42, which has demonstrated significant inhibitory activity against ovarian cancer progression both in vitro and in vivo.[1] This compound was found to inhibit the proliferation of SKOV3 and A2780 ovarian cancer cell lines with IC50 values of 0.87 μM and 5.4 μM, respectively.[1] Further mechanistic studies revealed that H42 induces apoptosis, intracellular ROS production, and DNA damage.[1] In a xenograft mouse model, H42 was shown to inhibit tumor growth, highlighting its potential for clinical development.[1]

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| H42 | SKOV3 (Ovarian) | 0.87 | [1] |

| H42 | A2780 (Ovarian) | 5.4 | [1] |

| - | Renal Cancer | - | [4] |

| - | Prostate Cancer | - | [4] |

A Promising Frontier in Anti-Inflammatory Drug Discovery

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research.[5] While direct in vivo anti-inflammatory data for 2-aryloxy-3-nitropyridines is still emerging, the broader class of pyridine derivatives has shown significant promise in preclinical models.[4][6] The structural similarity and shared chemical features suggest that 2-aryloxy-3-nitropyridines are a promising scaffold for the development of new anti-inflammatory drugs.

Targeting the Kinome: 2-Aryloxy-3-nitropyridines as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2-aryloxy-3-nitropyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The ability to systematically modify the substituents on both the pyridine and the aryloxy rings allows for a detailed exploration of the structure-activity relationship (SAR). This enables the optimization of potency, selectivity, and pharmacokinetic properties.

For instance, in the development of 2-phenoxypyridines as c-Jun N-terminal kinase (JNK) inhibitors, modifications to the phenoxy ring were found to have a significant impact on inhibitory activity.[8] This highlights the importance of the aryloxy moiety in dictating the interaction with the kinase active site. Similarly, studies on related thienopyridine and thienopyrimidine inhibitors of VEGFR-2 have provided valuable insights into the key structural features required for potent inhibition.[9]

Table 2: Representative Kinase Inhibitory Activity of Pyridine-based Scaffolds

| Scaffold | Kinase Target | IC50 (nM) | Reference |

| Thienopyrimidine | VEGFR-2 | - | [9] |

| Pyridinylimidazole | p38 MAP Kinase | - | [10] |

| 2-Phenoxypyridine | JNK3 | - | [8] |

| Piperazine amide | JNK1/JNK3 | - | [11] |

Mechanism of Action: A Glimpse into the Binding Pocket

Understanding the precise molecular interactions between an inhibitor and its target kinase is crucial for rational drug design. While a crystal structure of a 2-aryloxy-3-nitropyridine bound to a kinase is not yet publicly available, we can gain valuable insights from closely related structures.

The crystal structure of a p38α MAP kinase inhibitor with a heterobicyclic scaffold reveals the key interactions within the ATP-binding pocket.[12] Similarly, the co-crystal structure of N-substituted pyridinones with p38α highlights the importance of specific hydrogen bonds and hydrophobic interactions for potent inhibition.[13] These structures provide a framework for understanding how 2-aryloxy-3-nitropyridines might engage with their kinase targets.

Diagram of a Representative Kinase Inhibitor Binding Mode:

Caption: Hypothetical binding mode of a 2-aryloxy-3-nitropyridine inhibitor in a kinase active site.

This illustrative diagram, based on known kinase inhibitor binding modes, suggests that the pyridine nitrogen can form a crucial hydrogen bond with the kinase hinge region, a common feature of many ATP-competitive inhibitors. The aryloxy group can then occupy a hydrophobic pocket, with the nitro group potentially forming additional interactions. The substitution pattern on the aryloxy ring can be tailored to optimize these hydrophobic and electronic interactions, thereby enhancing potency and selectivity.

Future Directions and Conclusion

The 2-aryloxy-3-nitropyridine scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic accessibility, coupled with a diverse range of biological activities, makes it an attractive starting point for drug discovery programs targeting cancer, inflammation, and other diseases.

Future research in this area should focus on several key aspects:

-